3,3-Dimethyl-6-morpholinoindoline
Description
3,3-Dimethyl-6-morpholinoindoline (CAS: 1259511-94-8) is an indoline derivative characterized by two methyl groups at the 3-position and a morpholino substituent at the 6-position.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(3,3-dimethyl-1,2-dihydroindol-6-yl)morpholine |
InChI |
InChI=1S/C14H20N2O/c1-14(2)10-15-13-9-11(3-4-12(13)14)16-5-7-17-8-6-16/h3-4,9,15H,5-8,10H2,1-2H3 |
InChI Key |
FRUUEHGTMHFXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)N3CCOCC3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
3,3-Dimethyl-6-nitroindoline (CAS: 179898-72-7)
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
- Key Features: A nitro (-NO₂) group at position 6 instead of morpholino. The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitution reactions. This compound is a precursor in synthesizing polyimide monomers, as nitro groups are often reduced to amines for further functionalization .
| Property | 3,3-Dimethyl-6-morpholinoindoline | 3,3-Dimethyl-6-nitroindoline |
|---|---|---|
| Substituent at C6 | Morpholino (polar, basic) | Nitro (electron-withdrawing) |
| Molecular Weight | ~231.31 g/mol (hypothetical) | 192.22 g/mol |
| Solubility | Higher in polar solvents | Lower due to nitro group |
| Applications | Potential pharmaceuticals | Polymer synthesis |
3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline (CAS: 128350-88-9)
- Molecular Formula: C₁₀H₈F₃NO₂
- Molecular Weight : 231.17 g/mol
- Key Features : A hydroxy (-OH) and oxo (=O) group at positions 2 and 3, with a trifluoromethyl (-CF₃) group. The CF₃ group enhances lipophilicity and metabolic stability, while the hydroxy group introduces hydrogen-bonding capability, affecting solubility and target binding .
| Property | This compound | 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline |
|---|---|---|
| Functional Groups | Morpholino, dimethyl | CF₃, hydroxy, oxo |
| Lipophilicity | Moderate | High (due to CF₃) |
| Stability | Likely stable in basic conditions | Acid-sensitive due to hydroxy group |
3,3-Difluoro-6-methoxyindolin-2-one (CID: 72218229)
- Molecular Formula: C₉H₇F₂NO₂
- Molecular Weight : 211.16 g/mol
- Key Features: Difluoro (-F₂) substitution at position 3 and a methoxy (-OCH₃) group at position 4. Fluorine atoms increase electronegativity and metabolic stability, while the methoxy group improves solubility compared to non-polar substituents .
| Property | This compound | 3,3-Difluoro-6-methoxyindolin-2-one |
|---|---|---|
| Substituent Effects | Morpholino enhances solubility | Methoxy improves solubility |
| Electronegativity | Moderate (N/O in morpholino) | High (F atoms) |
| Synthetic Complexity | Likely moderate | High (fluorination steps) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
